Triisobutylborane
Overview
Description
Triisobutylborane is an organoboron compound with the chemical formula C12H27B. It is a colorless liquid that is sensitive to air and moisture. This compound is primarily used in organic synthesis and polymerization reactions due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisobutylborane can be synthesized through the hydroboration of isobutene with diborane. The reaction typically occurs under controlled conditions to ensure the selective formation of this compound. The general reaction is as follows:
2BH3+3C4H8→B(C4H9)3
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydroboration processes. The reaction is carried out in specialized reactors that maintain the necessary temperature and pressure conditions to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: It can act as a reducing agent in various organic reactions, converting carbonyl compounds to alcohols.
Substitution: this compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Carbonyl compounds, often under mild conditions.
Substitution: Various electrophiles and nucleophiles, depending on the desired product.
Major Products:
Oxidation: Boronic acids, borates.
Reduction: Alcohols.
Substitution: Various organoboron compounds.
Scientific Research Applications
Triisobutylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions and as a reducing agent.
Biology: this compound derivatives are explored for their potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing into the use of boron-containing compounds in drug development, particularly for cancer treatment through boron neutron capture therapy.
Industry: It is used in the production of polymers and as an initiator in radical polymerization processes.
Mechanism of Action
The mechanism of action of triisobutylborane involves its ability to donate electrons and form stable complexes with various substrates. In hydroboration reactions, it adds across double bonds to form organoboron intermediates. These intermediates can then undergo further transformations, such as oxidation or substitution, to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Triisopropylborane: Similar in structure but with isopropyl groups instead of isobutyl groups.
Tri-n-butylborane: Contains n-butyl groups, differing in the branching of the alkyl chains.
Triethylborane: Contains ethyl groups, making it less sterically hindered compared to triisobutylborane.
Uniqueness: this compound is unique due to its specific alkyl groups, which provide a balance between reactivity and stability. Its steric hindrance and electronic properties make it particularly useful in selective organic transformations and polymerization reactions.
Properties
IUPAC Name |
tris(2-methylpropyl)borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27B/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSGQHOYWGIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C)C)(CC(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061500 | |
Record name | Triisobutylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-39-8 | |
Record name | Triisobutylboron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Borane, tris(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borane, tris(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triisobutylborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisobutylborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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